molecular formula C13H15N3 B1490583 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine CAS No. 1368679-02-0

6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine

Cat. No. B1490583
CAS RN: 1368679-02-0
M. Wt: 213.28 g/mol
InChI Key: QDMKYDXSXQLYFH-UHFFFAOYSA-N
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Description

The compound “6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a pyrimidine ring with a methyl group at the 2-position, an amine group at the 4-position, and an ethylphenyl group at the 6-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific data, we can infer that properties such as solubility, melting point, and boiling point would be influenced by factors such as the compound’s polarity and the presence of functional groups .

Scientific Research Applications

Ring Transformations and Nucleophilic Reactions

The study of heterocyclic compounds' reactions with nucleophiles has led to interesting findings regarding ring transformations and aminations. For example, reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia have revealed not only expected aminations but also unusual reactions involving ring transformations. These transformations have resulted in the formation of compounds such as 4-amino-2-methylpyrimidine, indicating potential pathways for synthesizing related compounds (Hertog et al., 2010).

Synthesis and Antimicrobial Activity

Another area of application is the synthesis and characterization of derivatives for antimicrobial purposes. For instance, the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives has been explored, showing significant antibacterial and antifungal activity against a range of organisms. This work suggests a pathway for the development of new antimicrobial agents using the core structure of 6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine (Vijaya Laxmi et al., 2019).

Electrospray Ionization and Fragmentation Studies

Research on the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines and their behavior under positive electrospray ionization offers insights into the fragmentation patterns of such compounds. Understanding these fragmentation pathways is crucial for analytical applications, such as mass spectrometry, where precise identification of molecular structures is required (Erkin et al., 2015).

HIV and Kinesin Eg5 Inhibitors

The exploration of pyrimidine derivatives for their potential as inhibitors of HIV and kinesin Eg5 has been an area of significant interest. Studies have shown that certain derivatives exhibit moderate inhibition, highlighting the potential for developing new therapeutic agents targeting these pathways (Al-Masoudi et al., 2014).

Crystallography and Molecular Structure

Crystal and molecular structure analyses provide fundamental insights into the conformational preferences and stability of these compounds. Such studies are essential for understanding the interactions that govern the physical and chemical properties of materials, thereby informing the design of new compounds with desired characteristics (Odell et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling chemicals should be followed. This includes avoiding ingestion, inhalation, or contact with skin and eyes .

Future Directions

The future research directions for this compound would depend on its intended applications. If it’s a potential drug candidate, future studies could focus on evaluating its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

6-(4-ethylphenyl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-3-10-4-6-11(7-5-10)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMKYDXSXQLYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Ethylphenyl)-2-methylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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